

An In-depth Technical Guide to Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl cyclopentylphenylglycolate*

Cat. No.: B023521

[Get Quote](#)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as **Methyl cyclopentylphenylglycolate**, is a valuable organic compound with significant applications across various scientific disciplines.^[1] With the chemical formula C₁₄H₁₈O₃, this pale oil serves as a critical building block in the synthesis of more complex molecules.^[1] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and materials science sectors.^[1] In the pharmaceutical industry, it is a key intermediate in the development of novel therapeutic agents.^[1] This guide provides a comprehensive technical overview of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, focusing on its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate^{[2][3]}

This systematic name precisely describes the molecular structure, indicating a methyl ester of an acetic acid derivative. The parent acetic acid is substituted at the alpha-carbon (position 2) with a cyclopentyl group, a hydroxyl group (-OH), and a phenyl group.

Synonyms: The compound is also known by several other names, including:

- **Methyl cyclopentylphenylglycolate**[\[1\]](#)[\[3\]](#)
- Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester[\[1\]](#)[\[4\]](#)
- Cyclopentyl(hydroxy)phenylacetic acid, methyl ester[\[1\]](#)[\[2\]](#)
- Methyl cyclopentyl(hydroxy)phenylacetate[\[1\]](#)[\[4\]](#)
- Alpha-Cyclopentylmandelic Acid Methyl Ester[\[1\]](#)

CAS Number: 19833-96-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and the design of synthetic routes. The table below summarizes the key properties of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Property	Value	Source
Molecular Formula	C14H18O3	[1] [3]
Molecular Weight	234.29 g/mol	[1] [3]
Appearance	Pale oil	[1] [5]
Boiling Point	357.539 °C at 760 mmHg	[1]
120-127 °C at 0.25 Torr	[4] [5]	
Density	1.161 g/cm³	[1]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol	[1] [4]
Storage	Refrigerator, sealed in dry conditions	[1] [4]

Synthesis Protocol: A Validating Experimental Workflow

The synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a critical process for its utilization. A common and effective method involves the esterification of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. This section details a self-validating protocol, explaining the rationale behind each step.

Experimental Protocol: Esterification of 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid

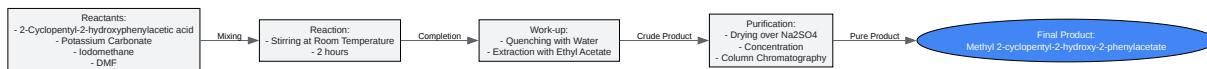
Objective: To synthesize Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate with a high yield and purity.

Reactants:

- 2-Cyclopentyl-2-hydroxyphenylacetic acid (CAS: 427-49-6)[\[5\]](#)
- Potassium carbonate (K2CO3)[\[5\]](#)

- Iodomethane (CH₃I)[5]
- N,N-dimethylformamide (DMF)[5]

Step-by-Step Methodology:


- Reaction Setup: In a suitable reaction vessel, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide.[5]
 - Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which is a more potent nucleophile. An excess of the base ensures complete deprotonation.
- Addition of Alkylating Agent: Slowly add iodomethane (3 equivalents) to the reaction mixture at room temperature.[5]
 - Causality: Iodomethane is the methylating agent. The slow addition helps to control the exothermic nature of the reaction. A stoichiometric excess of iodomethane drives the reaction towards completion.
- Reaction Progression: Stir the reaction mixture continuously for 2 hours at room temperature.[5]
 - Causality: Continuous stirring ensures homogeneity and maximizes contact between the reactants, promoting an efficient reaction rate. The specified reaction time is based on empirical data for achieving high conversion.
- Work-up and Extraction: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic phases are then combined.
 - Causality: Quenching with water removes the inorganic salts (potassium iodide and excess potassium carbonate) and DMF. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the desired product.

- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[5]
 - Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic phase. Concentration under reduced pressure (e.g., using a rotary evaporator) removes the volatile solvent to yield the crude product.
- Purification: The crude product is purified by silica gel column chromatography using a hexane and dichloromethane solvent mixture (e.g., 1.5:1) as the eluent.[5]
 - Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase. The choice of eluent system is critical for achieving good separation.

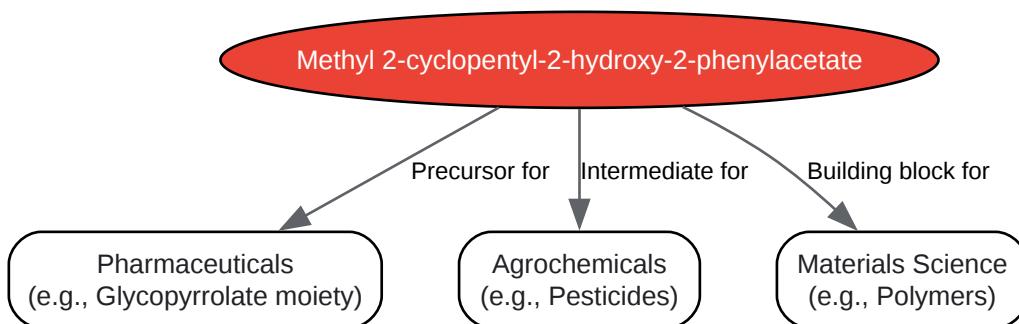
Confirmation of Structure: The structure of the purified product, methyl 2-cyclopentyl-2-hydroxyphenylacetate, is confirmed by spectroscopic methods, such as ^1H NMR.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.


Applications and Future Directions

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a versatile intermediate with a wide range of applications.

- **Pharmaceutical Synthesis:** It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role as a moiety in glycopyrrolate, a muscarinic antagonist used to treat conditions like peptic ulcers and to reduce salivation during anesthesia.[2] Its unique structure allows for modifications to create compounds with specific biological activities.[1]
- **Agrochemical Industry:** In the agrochemical sector, this compound is utilized in the development of new pesticides and other agricultural chemicals.[1] By modifying its chemical structure, researchers can design molecules with targeted activities to control pests and diseases in crops, thereby enhancing agricultural productivity.[1]
- **Materials Science:** The field of materials science also benefits from the use of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. It can be employed to develop novel polymers and other materials with unique properties such as improved strength, flexibility, or thermal stability.[1]

Logical Relationship of Applications

The following diagram illustrates the central role of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: The diverse applications stemming from Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Conclusion

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chemical intermediate of significant industrial and research importance. Its well-defined synthesis and versatile reactivity make it a valuable tool for chemists and material scientists. This guide has provided a detailed technical overview, from its fundamental chemical identity to its practical applications, with the aim of empowering researchers and developers in their scientific endeavors. The continued exploration of this compound and its derivatives holds promise for the advancement of medicine, agriculture, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 19833-96-6,Methyl cyclopentylphenylglycolate | lookchem [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cyclopentylphenylglycolate price,buy Methyl cyclopentylphenylglycolate - chemicalbook [chemicalbook.com]
- 5. Methyl cyclopentylphenylglycolate CAS#: 19833-96-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023521#iupac-name-for-methyl-cyclopentylphenylglycolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com